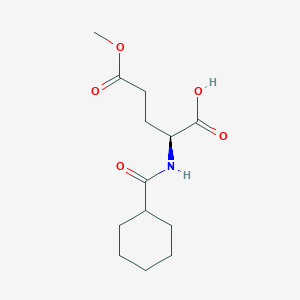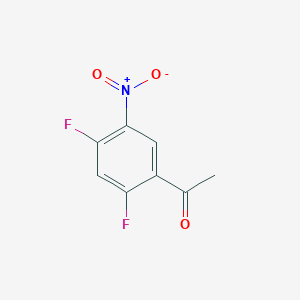
1-Fluoro-3,5-dinitrobenzene
Descripción general
Descripción
1-Fluoro-3,5-dinitrobenzene is an aromatic compound with the molecular formula C6H3FN2O4. It consists of a benzene ring substituted with a fluorine atom and two nitro groups at the 3 and 5 positions. This compound is known for its reactivity and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Fluoro-3,5-dinitrobenzene can be synthesized through the nitration of 1-fluoro-3-nitrobenzeneThe nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent and catalyst, respectively .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reaction time to prevent over-nitration and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-3,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro groups activate the benzene ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines and phenols.
Electrophilic Aromatic Substitution: Although less common due to the electron-withdrawing nature of the nitro groups, electrophilic substitution can occur under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in dimethylformamide (DMF) is commonly used for nucleophilic substitution reactions.
Major Products:
Amino Derivatives: Reduction of the nitro groups yields amino derivatives.
Substituted Benzene Derivatives: Nucleophilic substitution results in various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Fluoro-3,5-dinitrobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-fluoro-3,5-dinitrobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro groups withdraw electron density from the benzene ring, making it more susceptible to nucleophilic attack. The fluorine atom also influences the reactivity by stabilizing the negative charge developed during nucleophilic substitution .
Comparación Con Compuestos Similares
1-Fluoro-2,4-dinitrobenzene: Similar in structure but with nitro groups at different positions, affecting its reactivity and applications.
1,3-Dinitrobenzene: Lacks the fluorine atom, resulting in different reactivity and uses.
1-Fluoro-3-nitrobenzene: Contains only one nitro group, making it less reactive towards nucleophiles.
Uniqueness: 1-Fluoro-3,5-dinitrobenzene is unique due to the presence of both fluorine and nitro groups, which impart distinct reactivity and make it valuable in various chemical syntheses and applications .
Propiedades
IUPAC Name |
1-fluoro-3,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLYDQXQQJHTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310846 | |
| Record name | 1-Fluoro-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-18-6 | |
| Record name | 1-Fluoro-3,5-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=369-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601310846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


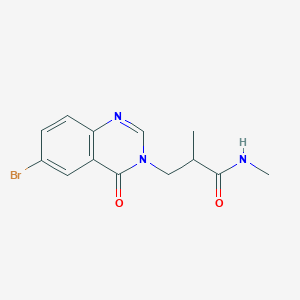
![5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12847235.png)
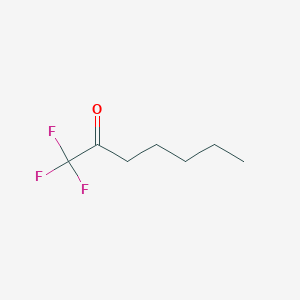
![(7-Methoxyimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12847244.png)
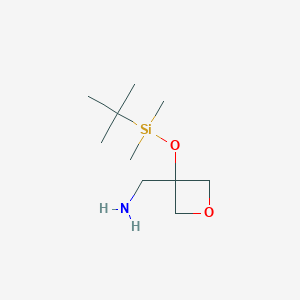

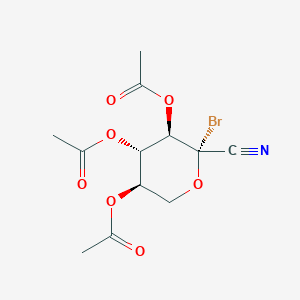
![Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12847266.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)
![tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate](/img/structure/B12847270.png)
![4-Chloro-2-phenylbenzo[d]oxazole](/img/structure/B12847277.png)
![1-[3-(Methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B12847288.png)
